molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No.: B187872
CAS No.: 14585-66-1
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)ethanamine is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of novel bioactive molecules. The benzo[b]thiophene core is recognized as a privileged structure in pharmacology, with derivatives demonstrating a range of biological activities. Research into analogous 3-aminobenzo[b]thiophene compounds has revealed significant antifungal properties, showing potent activity against clinically relevant strains such as Candida , Aspergillus , and dermatophytes . Furthermore, structurally related benzo[b]thiophene derivatives are being actively investigated for their anticancer potential. Recent studies have synthesized and evaluated novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which exhibit potent anti-proliferative activity by inhibiting the RhoA/ROCK pathway—a key signaling route that drives tumour growth and metastasis . The ethylamine side chain in this compound provides a versatile handle for further synthetic modification, allowing researchers to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This makes this compound a critical building block for exploring new chemical space in the pursuit of new therapeutic agents.

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine
Source PubChem
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InChI

InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDBWNXMZHMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163169
Record name Benzo(b)thiophene-3-ethanamine (9CI)
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Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14585-66-1
Record name Benzo[b]thiophene-3-ethanamine
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Record name Benzo(b)thiophene-3-ethylamine
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Record name Benzo(b)thiophene-3-ethanamine (9CI)
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Record name Benzo(b)thiophene-3-ethanamine
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Synthetic Methodologies and Chemical Reactivity of 2 Benzo B Thiophen 3 Yl Ethanamine

Synthetic Pathways for 2-(Benzo[b]thiophen-3-yl)ethanamine Elaboration

The synthesis of this compound involves the initial construction of the benzothiophene (B83047) core, followed by the introduction of the ethanamine side chain at the C3 position.

The benzothiophene core is a key structural motif that can be synthesized through various methods. Two notable examples include the Paal-Knorr synthesis and the Gewald reaction.

The Paal-Knorr synthesis is a well-established method for the synthesis of thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene (B33073) ring. wikipedia.orgorganic-chemistry.orgchem-station.com While this method is versatile for substituted thiophenes, its direct application to benzothiophene itself requires appropriate precursors that lead to the fused benzene (B151609) ring. wikipedia.org The mechanism of the Paal-Knorr thiophene synthesis is complex and not fully understood, but it is believed to involve the formation of a thioketone intermediate. organic-chemistry.org

The Gewald reaction provides a route to highly substituted 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org While the Gewald reaction is a powerful tool for creating a library of thiophene derivatives, its direct application to form the specific benzothiophene core of the target molecule would depend on the chosen starting materials. researchgate.net

Other methods for synthesizing the benzothiophene skeleton include the intramolecular cyclization of aryl sulfides and the reaction of 2-alkynylthioanisoles with sodium sulfinates. chemicalbook.comorganic-chemistry.org

Once the benzothiophene core is formed, the next critical step is the introduction of the ethanamine group at the C3 position. Benzothiophene is a π-electron-rich heterocycle, making it susceptible to electrophilic substitution. chemicalbook.comresearchgate.net

Electrophilic Substitution: Electrophilic attack on the benzothiophene ring occurs preferentially at the C3 (or β) position. chemicalbook.comresearchgate.netpixel-online.net This regioselectivity is a key feature that allows for the controlled functionalization of the molecule. The order of reactivity for electrophilic substitution is generally C3 > C2 > C6 > C5 > C4 > C7. researchgate.net Therefore, reactions like Friedel-Crafts acylation can be used to introduce an acetyl group at the C3 position, which can then be further elaborated to the ethanamine side chain. For instance, Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid like aluminum chloride can yield 3-acetylbenzothiophene.

Functionalization at the C3 position of benzothiophenes can be challenging due to competing reactions at the C2 position. scilit.comnih.govresearchgate.net However, methods have been developed to achieve high regioselectivity. One such method involves using benzothiophene S-oxides as precursors in an interrupted Pummerer reaction, which allows for the C3-functionalization under mild, metal-free conditions. scilit.comnih.govresearchgate.netdoaj.org

Several key reactions are employed to construct the final this compound molecule. Understanding their mechanisms is crucial for optimizing reaction conditions and yields.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds. documentsdelivered.comlibretexts.orgnih.gov In the context of synthesizing derivatives of the target molecule, a decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes has been developed to create functionalized benzothiophenes. documentsdelivered.com The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of an olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Reductive Amination: Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. organic-chemistry.orgyoutube.comyoutube.com In a typical synthesis of this compound, a ketone precursor like 3-acetylbenzothiophene can be converted to its oxime, which is then reduced to the primary amine. The reduction of the oxime can be achieved using various reducing agents, such as a borane-pyridine complex. Alternatively, direct reductive amination of a ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride is a common strategy. youtube.comyoutube.com

Aminating Reactions: The introduction of the amine group can also be achieved through nucleophilic substitution reactions. For example, 3-bromobenzothiophene can react with a nitrogen nucleophile like potassium phthalimide, followed by deprotection to yield the primary amine. This is a variation of the Gabriel synthesis. youtube.com

Fundamental Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is dictated by the properties of its two main components: the benzothiophene ring system and the ethanamine side chain.

The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. The resulting benzo[b]thiophene-1,1-dioxide derivatives have been investigated for their biological activities. nih.gov

Oxidizing AgentProduct
Hydrogen PeroxideBenzothiophene sulfoxide/sulfone
m-Chloroperbenzoic acidBenzothiophene sulfoxide/sulfone

This table summarizes common oxidizing agents and the resulting products from the oxidation of the benzothiophene moiety.

Reducing Agent/ConditionsProduct
Triethylsilane/Acid2,3-Dihydrobenzothiophene derivative

This table outlines a reductive transformation of the benzothiophene ring.

Electrophilic and Nucleophilic Substitution Reactions

The chemical reactivity of this compound is largely dictated by the benzothiophene ring system, which is an electron-rich heterocycle. This core is susceptible to electrophilic attack, while the ethylamine (B1201723) side chain provides a site for nucleophilic reactions.

Electrophilic Substitution: The benzothiophene nucleus generally undergoes electrophilic substitution. While the ethylamine group itself can be a target for electrophiles under certain conditions, the aromatic core is the primary site of reactivity. For instance, nitration of benzo[b]thiophene derivatives, such as benzo[b]thiophen-2-carboxylic acid, has been shown to yield a mixture of substitution products on the benzene ring, specifically at the 4-, 6-, and 7-positions. rsc.org Electrophilic displacement of functional groups can also occur. rsc.org Furthermore, electrophilic cyclization reactions are fundamental to the synthesis of the benzo[b]thiophene core itself, highlighting the ring's reactivity towards electrophiles like halogens (I₂, ICl, Br₂) or sulfur-based electrophiles. nih.govnih.gov These reactions typically proceed via the activation of a carbon-carbon triple bond by an electrophile, followed by cyclization with an internal nucleophile. nih.gov

Nucleophilic Substitution: The primary amine of the ethanamine side chain is a key site for nucleophilic reactions. It can readily react with various electrophiles to form a wide array of derivatives. Beyond the amine group, the synthesis of the parent compound can involve nucleophilic substitution on a precursor. One common method involves the reaction of 3-bromobenzothiophene with a nitrogen nucleophile like potassium phthalimide, followed by deprotection to yield the final amine.

The benzothiophene core itself can undergo other transformations. The sulfur atom can be oxidized using agents like hydrogen peroxide to form the corresponding sulfoxide or sulfone. Conversely, reduction reactions can convert the compound into thiol or thioether derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound serves as a valuable starting point for the development of new chemical entities with specific biological activities. Rational design strategies and targeted synthetic modifications allow for the creation of diverse libraries of analogues and derivatives.

Rational Design Strategies for Structural Diversification

The rational design of analogues based on the this compound scaffold employs several sophisticated strategies to enhance potency and selectivity for various biological targets. These approaches often involve combining structural features from known active compounds or using computational models to predict favorable modifications.

One key strategy is the combination of privileged structures . The benzo[b]thiophene core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Designers combine this core with other pharmacophores known to interact with specific targets. For example, in the creation of potent antitumor agents, the benzo[b]thienyl group was incorporated into a quinolin-4-one structure, which itself was known for its anticancer activity. nih.gov This combination aimed to leverage the properties of both fragments to achieve enhanced efficacy.

Scaffold hopping and molecular similarity are also powerful tools. Starting from a known inhibitor, chemists can use computational methods to identify new, structurally distinct scaffolds that maintain the key interactions with the biological target. nih.gov This was demonstrated in the design of dipeptidyl peptidase 4 (DPP-4) inhibitors, where a natural product lead was evolved into a novel series of potent inhibitors through scaffold hopping and electrostatic complementary methods. nih.gov

Furthermore, structure-activity relationship (SAR) studies guide the diversification process. By synthesizing a series of related compounds with systematic modifications, researchers can identify which parts of the molecule are crucial for activity. For instance, in developing antifungal agents, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized to explore how different substituents affect antifungal potency and metabolic stability. nih.gov Similarly, the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives was guided by the observed SAR, which indicated that specific substitutions at the C-3 and C-5 positions enhanced anti-proliferative activity. nih.gov These studies provide a roadmap for optimizing lead compounds into clinical candidates. nih.govnih.gov

Synthesis of Dithiocarbamate (B8719985) Derivatives

Dithiocarbamates represent an important class of derivatives accessible from the primary amine of this compound. The synthesis is a multi-step process that transforms the amine into a more complex functional group. A general synthetic pathway involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamic acid salt, which is then typically alkylated. researchgate.netresearchgate.net

A representative synthesis to obtain related dithiocarbamate derivatives proceeds through several key intermediates. researchgate.netresearchgate.net

Preparation of an N-substituted intermediate : The primary amine is first converted into a suitable intermediate, for example, by reaction with 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). This step forms an N-(2-chloroacetyl) derivative.

Formation of the Dithiocarbamate : The crucial step involves the reaction of this chloroacetyl intermediate with a dithiocarbamic acid sodium salt. This salt is typically prepared separately by reacting a secondary amine with carbon disulfide and sodium hydroxide.

Final Reaction : The N-(2-chloroacetyl) derivative is refluxed with the corresponding dithiocarbamic acid sodium salt in a solvent like acetone. This nucleophilic substitution reaction, where the dithiocarbamate anion displaces the chloride, yields the final dithiocarbamate derivative. researchgate.netresearchgate.net

The structures of the resulting compounds are confirmed using spectral data and elemental analyses. researchgate.netresearchgate.net

Preparation of Schiff Base Derivatives and Related Conjugates

Schiff bases, or imines, are readily prepared from this compound through the condensation of its primary amine with a carbonyl group from an aldehyde or ketone. mediresonline.orgekb.eg This reaction is a cornerstone of synthetic organic chemistry for creating C=N double bonds.

The general procedure involves mixing the primary amine with an appropriate aldehyde or ketone in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. nih.govmediresonline.orgekb.eg The reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and may require heating under reflux for several hours. ekb.eg The progress of the reaction can be monitored using thin-layer chromatography (TLC). mediresonline.org Upon completion, the product often precipitates from the solution upon cooling or after the addition of water. The crude product is then purified by filtration and recrystallization from an appropriate solvent. mediresonline.orgekb.eg

A variety of aldehydes and ketones can be used, leading to a wide range of Schiff base derivatives with diverse electronic and steric properties. For example, various aromatic aldehydes can be condensed with the amine to produce a series of N-benzylidene derivatives. ekb.eg In some cases, the reaction can be performed under solvent-free conditions by heating the reactants together in an oil bath. nih.gov The resulting imine (–CH=N–) group is a key structural feature, confirmed by spectroscopic methods such as IR and NMR spectroscopy. trdizin.gov.tr

Spectroscopic and Structural Elucidation Methodologies in 2 Benzo B Thiophen 3 Yl Ethanamine Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Benzo[b]thiophen-3-yl)ethanamine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a derivative, 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, the signals for the benzo[b]thiophene moiety appear in the aromatic region. Specifically, a singlet at 7.37 ppm is attributed to the proton at the 2-position of the thiophene (B33073) ring, while multiplets between 7.38-7.47 ppm, 7.87-7.90 ppm, and 8.14-8.17 ppm correspond to the protons on the fused benzene (B151609) ring. uky.edu For similar (2-aminopropyl)benzo[b]thiophene (APBT) hydrochlorides, the protonated primary amine group typically shows a broad singlet between 8.08 and 8.32 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the case of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, the carbon signals for the benzo[b]thiophene ring are observed at 122.8, 123.0, 123.5, 124.5, 124.8, 134.1, 136.0, and 141.3 ppm. uky.edu The specific chemical shifts are influenced by the substitution pattern on the benzothiophene (B83047) core. For instance, in benzo[b]thiophene-3-carbaldehyde, the carbon atoms of the benzothiophene ring resonate at δ 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, and 122.5 ppm. rsc.org

Interactive Table: ¹H and ¹³C NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-27.37 (s)-
Aromatic H7.38-7.47 (m)122.8, 123.0, 123.5, 124.5, 124.8
Aromatic H7.87-7.90 (dd)134.1, 136.0, 141.3
Aromatic H8.14-8.17 (dd)-
Piperidine (B6355638) & Methyl H2.17-3.0135.3, 38.4, 46.4, 52.5, 121.2

Data sourced from a study on 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile. uky.edu

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the analysis of a derivative of this compound, characteristic absorption bands are observed. For instance, the IR spectrum of N-(Benzo[b]thiophen-3-ylmethylidene) derivatives shows peaks around 3036 cm⁻¹ corresponding to aromatic C-H stretching, and a strong band at 1645 cm⁻¹ indicative of the C=N imine bond. researchgate.net The aromatic C=C stretching vibrations typically appear in the 1598-1493 cm⁻¹ region. researchgate.net The hydrochloride salt of an alpha-methyl derivative of benzo[b]thiophene-3-ethylamine was analyzed as a solid in a KBr disc. nist.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of molecules. For this compound, the molecular formula is C₁₀H₁₁NS, with a molecular weight of 177.27 g/mol . nih.gov High-resolution ESI-MS can confirm the molecular ion, for example, the [M+H]⁺ ion for C₁₀H₁₁NS would have a calculated m/z of 178.0689. In studies of related benzo[b]thiophene derivatives, such as benzo[b]thiophene-3-carbaldehyde, the [M+H]⁺ ion is observed at m/z 162.9, consistent with its molecular formula C₉H₆OS. rsc.org Similarly, for more complex derivatives like N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide, ESI-MS shows the [M+H]⁺ ion at m/z 297.1. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a derivative of this compound, specifically a di-imine probe in a chloroform (B151607) solution, UV-vis spectra show maximum absorption (λmax) at 287 nm and 302 nm. researchgate.net These absorptions are generally attributed to π→π* transitions within the aromatic system. The UV-Vis spectra of various imine compositions containing benzothiazole (B30560) and thiophene moieties have also been studied, showing absorption that can be tuned based on the molecular structure. mdpi.com

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. For a derivative of this compound, specifically a di-imine chemosensor, the melting point was determined to be in the range of 123–125 °C. researchgate.net Characterization of related compounds, such as benzo[b]thiophene-3-carbaldehyde, also includes melting point determination, which was found to be 49–50 °C. rsc.org

While less common for diamagnetic molecules like this compound itself, Electron Spin Resonance (ESR) spectroscopy would be a critical technique for studying any radical or paramagnetic derivatives. No specific ESR data for this compound was found in the provided search results, however, it is a relevant technique for characterizing certain reaction intermediates or specific derivatives.

Powder X-Ray Diffraction (PXRD) Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids in pharmaceutical research. nih.govunits.it It provides detailed information about the atomic and molecular arrangement within a crystal lattice. The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams, which produces a unique diffraction pattern, or diffractogram, that acts as a fingerprint for a specific crystalline solid. units.itmarshall.edu

In the context of drug development, PXRD is essential for several reasons:

Polymorph Identification : It can distinguish between different polymorphic forms of a compound—crystals with the same chemical composition but different internal structures. nih.govunits.it Polymorphism can significantly impact a drug's physical properties, including its stability and bioavailability.

Phase Purity : PXRD is used to verify the phase purity of a synthesized batch, ensuring it is free from contamination by other crystalline forms or starting materials. nih.gov

Crystallinity Assessment : The technique can differentiate between crystalline and amorphous (non-crystalline) solids, a critical factor for formulation and stability. nih.gov

While specific PXRD patterns for this compound are not extensively detailed in the surveyed literature, the use of X-ray crystallography for its derivatives is well-documented. For instance, single-crystal X-ray analysis has been successfully applied to determine the three-dimensional structure of precursors and analogues, such as 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, confirming their molecular conformation in the solid state. uky.edu Such single-crystal studies provide the data from which a theoretical PXRD pattern can be calculated, serving as a benchmark for analyzing powdered samples. nih.gov For most drug substances, which are typically produced as microcrystalline powders, PXRD is the preferred method for routine structural characterization. units.it

The analysis of related compounds, like N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine, using single-crystal X-ray diffraction reveals precise crystal data, including unit cell dimensions and space group, which underpins the structural understanding of this class of molecules. researchgate.net

Table 1: Example Crystal Data for a Related Thiophene Derivative Interactive table available in the digital version.

Parameter Value
Compound N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine researchgate.net
Molecular Formula C₂₀H₂₀N₂S₂ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a (Å) 9.8592 (10) researchgate.net
b (Å) 7.1533 (6) researchgate.net
c (Å) 25.678 (2) researchgate.net
β (°) 96.646 (5) researchgate.net

This table showcases the type of crystallographic data obtained through X-ray analysis for a compound structurally related to this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This procedure is vital for verifying that a newly synthesized compound has the expected empirical and molecular formula. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed structure.

For this compound, the molecular formula is established as C₁₀H₁₁NS. smolecule.comnih.gov Based on this formula, the theoretical elemental composition can be calculated. This analytical method provides a fundamental check of a sample's purity and identity.

Table 2: Theoretical Elemental Composition of this compound Interactive table available in the digital version.

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 10 120.11 67.75%
Hydrogen H 1.008 11 11.088 6.26%
Nitrogen N 14.007 1 14.007 7.90%
Sulfur S 32.06 1 32.06 18.09%

| Total | | | | 177.27 | 100.00% |

Calculations are based on the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol . smolecule.com

In practice, research involving derivatives of this compound consistently reports the results of elemental analysis to validate the structures of newly synthesized compounds. For example, in the synthesis of a Schiff-base derivative, N-(Benzo[b]thiophen-3-ylmethylidene)-N-(2-((2-((2-(benzo[b]thiophen-3-ylmethylidene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine, researchers presented both the calculated (Calcd) and experimentally found (Found) values for carbon, hydrogen, and nitrogen to confirm the successful synthesis of the target molecule. researchgate.net This comparison between theoretical and experimental values must fall within an acceptable margin of error (typically ±0.4%) to be considered a successful verification of the compound's composition.

Computational Chemistry and Molecular Modeling of 2 Benzo B Thiophen 3 Yl Ethanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(benzo[b]thiophen-3-yl)ethanamine. These methods are broadly categorized into semi-empirical and ab initio or density functional theory (DFT) approaches, each offering a different balance of computational cost and accuracy.

Semi-Empirical Molecular Orbital Methods

Semi-empirical molecular orbital methods, such as AM1 and PM3, offer a computationally less demanding alternative to ab initio calculations, making them suitable for larger molecules and preliminary analyses. tau.ac.il These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, particularly the two-electron integrals. wikipedia.org While generally less accurate than higher-level theories, they can provide valuable qualitative insights into molecular properties. tau.ac.il

For instance, dispersion-corrected semi-empirical methods have shown significant improvement in calculating intermolecular interaction energies, which are crucial for understanding how molecules like this compound might interact with biological targets. psu.edunih.gov These corrections are particularly important for describing non-covalent interactions like stacking, which are often poorly handled by standard semi-empirical methods. psu.edunih.gov The use of these methods allows for the rapid screening of large libraries of derivatives to identify candidates for further, more rigorous computational study.

Method Key Features Typical Application
AM1 Austin Model 1, a popular semi-empirical method. nih.govGeometry optimization, calculation of heats of formation.
PM3 Parameterized Model 3, another widely used method. nih.govSimilar to AM1, often used for comparison.
AM1-D/PM3-D Dispersion-corrected versions of AM1 and PM3. psu.eduCalculation of intermolecular interaction energies. psu.edu

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules like this compound and its derivatives. nih.gov DFT methods, such as B3LYP, offer a good compromise between accuracy and computational cost, making them well-suited for a wide range of applications. icm.edu.plresearchgate.net

DFT calculations can be used to determine a variety of molecular properties, including:

Optimized Geometries: Predicting the most stable three-dimensional structure of the molecule. icm.edu.pl

Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation. icm.edu.plepstem.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions. nih.govnih.gov The HOMO-LUMO energy gap is a key parameter for assessing molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are important for understanding intermolecular interactions. epstem.net

For example, a DFT study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related benzothiophene (B83047) derivative, utilized the B3LYP/6-311++G(d,p) level of theory to calculate its vibrational frequencies and analyze its electronic properties. icm.edu.pl Such studies provide a detailed picture of the molecule's electronic landscape and can guide the design of new derivatives with desired properties.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecule, such as a protein or a nucleic acid. researchgate.net This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode of a potential drug molecule and to estimate its binding affinity.

In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, derivatives of benzo[b]thiophene have been docked into the active sites of enzymes like monoamine oxidase (MAO) to understand the structural basis for their inhibitory activity. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

A study on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, for example, used molecular docking to explore their binding to the 5-HT1A serotonin (B10506) receptor. nih.gov The results of these simulations provided insights into the electrostatic interactions that are crucial for the observed binding affinity. nih.gov Similarly, docking studies on benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains have helped to identify favorable binding partners and to understand the stability of the resulting protein-ligand complexes. nih.gov

Target Derivative Class Key Findings
Monoamine Oxidase (MAO)Benzo[b]thiophen-3-olsIdentified potential binding site interactions for MAO inhibition. researchgate.net
5-HT1A Serotonin ReceptorBenzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-onesElucidated electrostatic interactions responsible for binding affinity. nih.gov
Human IgM Fc DomainsBenzo[b]thiophene-2-carbaldehydesPredicted favorable binding energies and stable protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs. QSAR studies can be broadly classified into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

Two-Dimensional QSAR Studies

2D-QSAR models are based on molecular descriptors that can be calculated from the two-dimensional representation of a molecule, such as its chemical formula and connectivity. nih.gov These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and various topological indices. nih.gov

While no specific 2D-QSAR studies on this compound were found, this methodology has been successfully applied to other classes of compounds, including farnesyltransferase inhibitors and benzodiazepines. nih.govnih.gov In these studies, 2D-QSAR models have been used to identify the key molecular features that are important for biological activity and to predict the activity of new compounds with a reasonable degree of accuracy. nih.govnih.gov The development of 2D-QSAR models for this compound derivatives could provide valuable insights into the structural requirements for their biological activity.

Three-Dimensional QSAR (3D-QSAR) Methodologies

3D-QSAR models take into account the three-dimensional structure of molecules and their conformational flexibility. nih.gov These models are generally more complex and computationally demanding than 2D-QSAR models, but they can provide more detailed insights into the structure-activity relationship. nih.gov

A common approach in 3D-QSAR is to generate a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups that is required for biological activity. nih.gov This pharmacophore can then be used to align a series of molecules and to build a 3D-QSAR model that relates the spatial distribution of molecular properties (e.g., steric and electrostatic fields) to the observed biological activity.

For example, a 3D-QSAR study on a series of benzopyran derivatives as inhibitors of P-glycoprotein identified a pharmacophore consisting of one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups. nih.gov The resulting 3D-QSAR model was able to explain the observed variation in activity and to provide guidance for the design of more potent inhibitors. nih.gov The application of 3D-QSAR methodologies to this compound and its derivatives could be a powerful tool for understanding their mechanism of action and for designing new compounds with improved therapeutic potential.

Homology Modeling for Receptor Structure Prediction and Interaction Analysis

In the absence of experimentally determined crystal structures for many receptors, homology modeling has emerged as a crucial computational technique to generate three-dimensional models. This approach is particularly valuable for understanding the interactions between ligands, such as this compound and its derivatives, and their protein targets. By constructing a model of a target receptor based on the known structure of a homologous protein (a template), researchers can perform docking studies to predict binding modes and elucidate key intermolecular interactions.

While specific homology modeling studies on the direct interaction of this compound with its receptors are not extensively available in the reviewed literature, research on closely related benzo[b]thiophene derivatives provides significant insights into the potential binding mechanisms. A notable example is the investigation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their affinity for the 5-HT1A serotonin receptor, a G-protein coupled receptor (GPCR) for which no crystal structure was available at the time of the study. nih.gov

To overcome this, researchers constructed a homology model of the human 5-HT1A receptor. nih.gov The β2-adrenergic receptor, another GPCR with a known crystal structure, was employed as the template for this modeling process. nih.gov This choice is supported by the conserved seven-transmembrane helical structure common to GPCRs. nih.gov The process of homology modeling generally involves sequence alignment of the target protein with the template, followed by model building and refinement, often using molecular dynamics simulations to achieve a stable and realistic receptor conformation within a simulated biological environment, such as a POPC lipid bilayer. nih.gov

Once a reliable homology model of the receptor is established, docking simulations can be performed to predict how ligands bind to it. In the study of benzo[b]thiophen-2-yl derivatives, docking studies were instrumental in rationalizing the observed binding affinities for the 5-HT1A receptor. nih.gov These computational simulations can reveal crucial interactions, such as hydrogen bonds, ionic interactions, and aromatic-aromatic interactions, between the ligand and specific amino acid residues within the receptor's binding pocket. nih.govnih.gov

For instance, the docking analysis of the most promising derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, into the 5-HT1A homology model highlighted several key interactions. nih.gov These included an edge-to-face aromatic interaction between the benzo[b]thiophene moiety and a phenylalanine residue (F361) in the receptor. nih.gov Furthermore, a hydrogen bond was observed between the protonated nitrogen of the ligand's pyridine (B92270) ring and the amide group of an asparagine residue (N385), which was further stabilized by an ion-dipole interaction. nih.gov Such detailed interaction analyses are vital for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity.

The validity of a homology model is often assessed by its ability to reproduce known experimental data, such as the binding affinities of a set of test ligands. A good correlation between the computationally predicted docking scores and the experimental pKi values suggests that the model is a reliable tool for virtual screening and predicting the activity of novel compounds. nih.govnih.gov

The findings from these computational studies on related benzo[b]thiophene compounds offer a valuable framework for predicting how this compound and its own derivatives might interact with GPCRs like the serotonin receptors. The key binding motifs identified, such as interactions with specific aspartate, phenylalanine, and asparagine residues, provide a solid foundation for future in-silico investigations focused specifically on the 3-substituted isomer. nih.govnih.gov

Table of Research Findings on Homology Modeling of Related Benzo[b]thiophene Derivatives

Derivative StudiedTarget ReceptorHomology Model TemplateKey Interacting ResiduesPredicted InteractionsReference
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one5-HT1A Receptorβ2-Adrenergic ReceptorF361, N385Edge-to-face aromatic interaction, Hydrogen bond, Ion-dipole interaction nih.gov
General Arylpiperazines5-HT1A ReceptorRhodopsinAsp3.32, Phe6.52, Ser5.42, Asn7.39, Tyr7.43Ionic bond, Aromatic interactions, Hydrogen bonds nih.gov

Investigation of Receptor and Enzyme Interactions of 2 Benzo B Thiophen 3 Yl Ethanamine Scaffolds

Principles of Ligand Design Utilizing the 2-(Benzo[b]thiophen-3-yl)ethanamine Pharmacophore

The this compound structure serves as a foundational template in ligand design due to its distinct chemical features. The benzothiophene (B83047) core is a bicyclic aromatic system composed of a fused benzene (B151609) and thiophene (B33073) ring. smolecule.com This rigid, planar moiety can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with receptor binding pockets. The presence of the sulfur atom in the thiophene ring influences the electronic properties of the molecule. smolecule.comrsc.org

The ethylamine (B1201723) side chain attached at the 3-position introduces a basic nitrogen atom and conformational flexibility. smolecule.com This amine group is often crucial for forming key salt-bridge or hydrogen-bond interactions with acidic amino acid residues within a receptor's binding site. The two-carbon linker allows the amine to orient itself optimally for these interactions.

Structure-activity relationship (SAR) studies often involve modifying this basic scaffold to enhance binding affinity and selectivity for a specific target. nih.govuniroma1.it Modifications can include:

Substitution on the benzothiophene ring: Adding various functional groups to the aromatic core can modulate lipophilicity, electronic distribution, and steric properties, thereby fine-tuning the ligand's interaction with its target.

By systematically altering these structural elements, medicinal chemists can develop derivatives of the this compound pharmacophore with tailored pharmacological profiles for various therapeutic targets. nih.govresearchgate.net

Receptor Binding Affinity and Selectivity Studies

The versatility of the this compound scaffold has led to its exploration as a potential ligand for numerous receptor systems.

Derivatives of the this compound scaffold have been investigated as ligands for melatonin (B1676174) receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms. researchgate.netpsychopharmacologyinstitute.com Research has focused on developing selective ligands to better understand the distinct physiological roles of these two receptor subtypes. dntb.gov.ua

A series of N-acylated this compound derivatives have been synthesized and evaluated for their binding affinity at human MT1 and MT2 receptors. nih.gov For instance, N-[2-(5-ethylbenzo[b]thiophen-3-yl)ethyl]acetamide was identified as a compound of interest in these studies. psu.edu In one study, a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides demonstrated modest to high selectivity for the MT2 receptor. nih.gov The binding affinities were determined using radioligand binding assays with cloned human MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells. nih.govnih.gov

The most selective compound from this series, N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)but-3-enamide, showed a 220-fold preference for the MT2 receptor over the MT1 receptor and acted as a partial agonist. nih.gov In contrast, N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)propionamide was found to be a nanomolar MT2 ligand with a 51-fold selectivity over MT1, acting as an antagonist at both receptor subtypes. nih.gov

Table 1: Melatonin Receptor Binding Affinity of Selected this compound Derivatives

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)ActivitySource
N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)propionamide1132.251Antagonist nih.gov
N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)but-3-enamide1980.9220Partial Agonist nih.gov

The this compound scaffold has also been used to develop ligands targeting serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in mood disorders like anxiety and depression. psychopharmacologyinstitute.comnih.gov Arylpiperazine derivatives are a well-studied class of 5-HT1A receptor ligands, and researchers have combined this moiety with the benzothiophene core. nih.govnih.gov

In the search for new antidepressants, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. nih.gov Although these compounds are substituted at the 2-position of the benzothiophene ring, the studies provide insight into how this general scaffold interacts with the receptor. The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity for 5-HT1A sites (Ki = 2.30 μM). nih.govnih.gov Docking studies suggested that electrostatic interactions were key to the observed affinity. nih.gov

Earlier work by Monge et al. investigated benzothiophene derivatives connected at the C-3 position to substituted arylpiperazines via a polymethylenic chain. nih.gov This work aligns more closely with the core this compound structure. The highest 5-HT1A receptor affinity in that series (Ki = 20 nM) was found for a derivative with a hydroxylpropylarylpiperazine chain. nih.gov

Table 2: Serotonin 5-HT1A Receptor Binding Affinity of a Selected Benzothiophene Derivative

Compound5-HT1A Ki (µM)Source
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e)2.30 nih.govnih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are important targets for various neurological conditions. nih.govmdpi.com Research into nAChR antagonists has identified various chemical scaffolds capable of blocking their function. nih.govdrugbank.com While direct studies of this compound itself as a nAChR antagonist are not prominent in the literature, related structures have been explored.

For example, research on deschloroepibatidine analogues, which are potent nAChR ligands, has involved modifications with thiophenyl groups. researchgate.net A series of 2′-fluoro-3′-(substituted thiophenyl)deschloroepibatidine analogs were synthesized and found to have subnanomolar affinity at α4β2*-nAChRs. Interestingly, contrary to the potent agonist activity of the parent compound epibatidine, these thiophenyl-containing derivatives acted as potent α4β2- and α3β4-nAChR antagonists in functional assays. researchgate.net This highlights the potential for sulfur-containing aromatic systems, like benzothiophene, to contribute to nAChR antagonist activity. The development of AT-1001, a selective α3β4 nAChR antagonist, further underscores the therapeutic interest in targeting specific nAChR subtypes. nih.gov

NMDA receptors are ionotropic glutamate (B1630785) receptors critical for synaptic plasticity and memory. nih.gov Their overactivation can lead to excitotoxicity, making NMDA receptor antagonists a subject of interest for treating various neurological and psychiatric disorders. wikipedia.orgnih.gov Classes of NMDA antagonists include competitive antagonists, uncompetitive channel blockers like ketamine, and non-competitive antagonists. wikipedia.orgdrugbank.com

Currently, there is limited direct evidence in the reviewed literature specifically investigating this compound or its close derivatives as NMDA receptor antagonists. The research on NMDA antagonists has largely focused on other structural classes, such as arylcycloalkylamines (e.g., ketamine, phencyclidine), adamantane (B196018) derivatives (e.g., memantine), and certain synthetic opioids. wikipedia.orgvirginia.edu The potential for the benzothiophene scaffold to interact with the NMDA receptor remains an area for future investigation.

The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating numerous physiological processes, and its modulation has therapeutic potential. researchgate.netmdpi.com The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is mainly located in the immune system. researchgate.net

Medicinal chemistry studies have been directed at creating novel CB1 agonists based on the 1-benzo[b]thiophen scaffold. researchgate.net These investigations have enhanced the understanding of the binding sites within the CB1 receptor. Key structural features identified for potent cannabinoid activity in related series include a bicyclic substituent at the 3-position and an aminoethyl group at the 1-position of an indole (B1671886) scaffold, which shares structural similarities with the benzothiophene core. researchgate.net While this research does not directly involve this compound, it demonstrates that the benzothiophene ring system is a viable core for designing ligands that interact with cannabinoid receptors. The goal of much of this research is to develop selective CB2 agonists or peripherally restricted CB1/CB2 ligands to separate therapeutic benefits from unwanted central nervous system effects. researchgate.net

Sigma Receptor Ligand Exploration

The sigma-2 receptor (σ2R) is a promising target for the diagnosis and treatment of various neurological and oncological diseases. wikipedia.org While numerous ligands have been developed for sigma receptors, specific binding studies for this compound are not extensively documented in publicly available research. The exploration of this scaffold's affinity for sigma-1 and sigma-2 receptors could unveil new therapeutic potentials, warranting further investigation.

Enzymatic Activity Modulation and Inhibition Assays

The this compound framework has been the subject of various enzymatic inhibition studies, revealing its potential to modulate the activity of several key enzymes involved in physiological and pathological processes.

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in the tryptophan catabolism pathway and a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.govnih.gov While numerous IDO inhibitors have been developed, specific inhibitory studies on this compound are not yet available in the scientific literature. Given the therapeutic importance of IDO inhibition, investigating the potential of this benzothiophene scaffold as an IDO inhibitor could be a valuable area for future research.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov Studies on derivatives of the this compound scaffold have shown promising results. For instance, a series of (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide derivatives demonstrated potent and selective MAO-B inhibition. researchgate.net

CompoundMAO-B IC50 (µM) researchgate.net
(E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide0.042
(E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide0.056
Selegiline (Reference)0.037 nih.gov

These findings highlight the potential of the benzothiophene core in designing selective MAO-B inhibitors. The methoxyethyl group was found to be beneficial for the inhibitory activity. researchgate.net

Arylalkylamine N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin. nih.gov The inhibitory activity of benzo[b]thiophene derivatives on AANAT has been explored, revealing that specific modifications on the scaffold can lead to potent inhibition. One study reported a benzo[b]thiophene derivative with high inhibitory activity. nih.gov

CompoundAANAT IC50 (µM) nih.gov
Compound 131.4

This demonstrates the potential of the this compound scaffold as a basis for the development of novel AANAT inhibitors.

Human carbonic anhydrase (hCA) isoforms I and II are ubiquitous enzymes involved in various physiological processes. Their inhibition has therapeutic applications. Benzo[b]thiophene-based sulfonamides have been investigated as inhibitors of these enzymes. One study on sulfenimide derivatives incorporating a thiophenol moiety showed potent inhibition of hCA I and hCA II. nih.gov

CompoundhCA I Ki (µM) nih.govhCA II Ki (µM) nih.gov
1a0.11940.0044
1c0.04530.078
1d0.11940.152
1e0.03550.118
1f (bromo derivative)0.0230.044
1g0.05620.054
1h0.06210.108
1i0.02540.064

The results indicate that derivatives of the benzothiophene scaffold can be potent inhibitors of hCA I and II, with the bromo derivative showing the strongest inhibition for both isoforms. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being explored as anti-cancer agents. Benzo[b]thienyl hydroxamic acids have been identified as a novel class of HDAC inhibitors. researchgate.net Research has shown that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer resulted in optimal HDAC1 inhibition. nih.govresearchgate.net

CompoundHDAC1 IC50 (nM) nih.gov
Psammaplin A (PsA)8
PsA-SH (reduced monomer)Not specified

While specific IC50 values for this compound derivatives are not detailed in the provided search results, the general findings suggest that the benzo[b]thiophene scaffold is a promising starting point for the design of potent HDAC inhibitors. researchgate.netnih.gov

Protein-Tyrosine Phosphatase 1B (PTP1B) and Chemokine Receptor Type 4 (CXCR4) Interactions

Protein-Tyrosine Phosphatase 1B (PTP1B) Interactions

Research into derivatives containing the benzo[b]thiophene framework suggests a potential for the inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator in insulin (B600854) and leptin signaling pathways. While no studies have directly assayed this compound against PTP1B, related compounds have demonstrated inhibitory effects. For instance, a study on novel 11-arylbenzo[b]naphtho[2,3-d]thiophenes reported their activity as PTP1B inhibitors. nih.gov This suggests that the thiophene moiety, a key component of the this compound structure, can be incorporated into scaffolds that effectively inhibit PTP1B. The development of such inhibitors is a promising avenue for the treatment of type 2 diabetes and obesity.

Chemokine Receptor Type 4 (CXCR4) Interactions

The C-X-C chemokine receptor type 4 (CXCR4) is implicated in a variety of diseases, including cancer metastasis and inflammatory conditions. nih.govnih.gov There is no direct evidence of this compound binding to CXCR4. However, the versatility of the benzo[b]thiophene scaffold in interacting with G protein-coupled receptors is illustrated by the finding that benzo[b]thiophene-2-carboxamides act as potent antagonists of the human H3-receptor. nih.gov The ongoing development of small-molecule antagonists for CXCR4 indicates a continuous search for novel chemical structures that can modulate this receptor's activity. nih.govnih.gov

RET Kinase Enzyme Inhibition

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase, and its aberrant activation is a known driver in several cancers. nih.gov Although direct inhibitory data for this compound on RET kinase is not available, research on related structures provides valuable insights. A study focused on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold identified derivatives with submicromolar inhibitory activity against RET kinase. nih.gov This highlights the potential of thiophene-based compounds to serve as a foundation for the design of novel RET inhibitors.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in numerous cellular processes. Currently, there is a lack of published research investigating the inhibitory activity of this compound or its close derivatives on PDE4.

20S Proteasome Core Particle Activity Modulation

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in cellular protein quality control. nih.gov While direct modulation of the 20S proteasome by this compound has not been documented, studies on other thiophene-containing compounds have shown that this structural motif can be part of molecules that interact with the proteasome. For example, a series of thiophene-containing phenoxypropanolamines were synthesized and found to selectively inhibit the chymotrypsin-like (ChT-L) and peptidyl-glutamyl peptide-hydrolyzing (PA) activities of the 20S proteasome. nih.gov This indicates that the thiophene ring can be a key pharmacophoric element in the design of proteasome modulators.

Biophysical and Biochemical Elucidation of Molecular Recognition Mechanisms

The precise molecular recognition mechanisms of this compound with protein targets remain to be elucidated through direct experimental studies. However, based on the broader class of benzo[b]thiophene derivatives, it can be inferred that a combination of hydrophobic, electrostatic, and hydrogen bonding interactions governs their binding to target proteins.

The planar and aromatic nature of the benzo[b]thiophene ring system allows for significant hydrophobic and π-stacking interactions within the binding pockets of enzymes and receptors. nih.gov The ethylamine side chain introduces a basic nitrogen atom, which is likely to be protonated at physiological pH. This positively charged group can form crucial hydrogen bonds and salt bridges with acidic residues such as aspartate and glutamate in the target protein, anchoring the ligand in the binding site. smolecule.com

Computational docking studies on related benzo[b]thiophene derivatives have supported these proposed binding modes. For instance, docking of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives into a model of the 5-HT1A receptor revealed key electrostatic interactions. nih.gov Similarly, in silico docking of thiophene-containing phenoxypropanolamines into the β1 and β5 subunits of the 20S proteasome has provided insights into the structural requirements for selective inhibition. nih.gov These studies underscore the importance of the specific substitution pattern on the benzo[b]thiophene scaffold in determining binding affinity and selectivity.

Structure Activity Relationship Sar and Structural Modification Studies of 2 Benzo B Thiophen 3 Yl Ethanamine Derivatives

Influence of Benzothiophene (B83047) Core Modifications on Biological Activity

Modifications to the benzothiophene core of 2-(benzo[b]thiophen-3-yl)ethanamine have been shown to significantly impact biological activity. The benzothiophene moiety itself is considered a bioisostere of indole (B1671886), and its derivatives have been explored for various therapeutic targets.

Alterations to the benzothiophene ring system, such as the introduction of substituents or replacement with other heterocyclic systems, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, the position and nature of substituents on the benzene (B151609) ring of the benzothiophene nucleus can influence binding affinity and functional activity.

Contribution of the Ethanamine Side Chain to Pharmacological Profiles

The ethanamine side chain of this compound is a critical determinant of its pharmacological profile. The length of the alkyl chain, the nature of the amino group (primary, secondary, or tertiary), and the presence of substituents on the chain all play a vital role in receptor interaction.

Studies have demonstrated that the two-carbon spacer between the benzothiophene ring and the terminal amine is often optimal for high-affinity binding to monoamine transporters and receptors. Shortening or lengthening this chain typically leads to a decrease in potency.

The basicity of the nitrogen atom in the ethanamine side chain is also crucial for forming ionic interactions with acidic residues in the binding pockets of target proteins. N-alkylation or N-acylation of the amino group can significantly alter the compound's properties, including its ability to cross the blood-brain barrier and its selectivity for different receptor subtypes. For example, N,N-dimethylation has been a common modification to produce more selective ligands.

Systematic Investigation of Substituent Effects on Ligand Efficacy and Selectivity

A systematic investigation of substituent effects on the benzothiophene ring has provided valuable insights into the SAR of this class of compounds. The introduction of various functional groups at different positions of the benzothiophene nucleus has been shown to fine-tune the efficacy and selectivity of these ligands.

For example, the placement of halogen atoms, such as fluorine, chlorine, or bromine, at positions 4, 5, 6, or 7 of the benzothiophene ring can modulate lipophilicity and electronic distribution, thereby influencing binding affinity and selectivity. Methoxy or hydroxy substituents at these positions have also been explored to investigate the role of hydrogen bonding and electronic effects.

The following table summarizes the effects of various substituents on the activity of this compound derivatives at the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT).

Compound Substituent SERT IC₅₀ (nM) DAT IC₅₀ (nM) Selectivity (DAT/SERT)
1H1.53020
25-Fluoro0.82531
35-Chloro0.72029
45-Bromo0.61830
55-Methoxy1.24538
67-Methyl2.14019

These studies highlight how subtle changes in the substitution pattern can lead to significant differences in biological activity, allowing for the development of more selective agents.

Design and Synthesis of Conformationally Restricted Analogues for SAR Probing

To further probe the SAR and to understand the bioactive conformation of this compound derivatives, conformationally restricted analogues have been designed and synthesized. By incorporating the ethanamine side chain into a rigid ring system, the number of accessible conformations is reduced, which can lead to an increase in potency and selectivity.

One approach has been the synthesis of tetrahydro-β-carboline and related tricyclic analogues where the ethanamine side chain is part of a piperidine (B6355638) ring fused to the benzothiophene core. These rigid structures help to define the optimal spatial orientation of the key pharmacophoric elements for receptor binding.

These conformationally restricted analogues have been instrumental in mapping the binding site of various receptors and transporters, providing a clearer picture of the structural requirements for high-affinity interaction. The design of such rigid molecules continues to be a valuable strategy in medicinal chemistry for the development of novel therapeutic agents.

Advanced Research Applications and Emerging Directions for 2 Benzo B Thiophen 3 Yl Ethanamine

Lead Compound Identification and Optimization in Pharmaceutical Research

The benzothiophene (B83047) moiety is a well-established pharmacophore, and its incorporation into the 2-(benzo[b]thiophen-3-yl)ethanamine structure provides a robust foundation for designing new therapeutic agents. The inherent biological activities of benzothiophene derivatives, coupled with the potential for diverse functionalization of the ethylamine (B1201723) side chain, make this compound a promising starting point for drug discovery programs targeting a range of diseases.

Antimicrobial: The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of benzothiophene have demonstrated notable antibacterial and antifungal properties. For instance, studies on related benzothiophene compounds have shown efficacy against pathogens like Staphylococcus aureus. The combination of the benzothiophene nucleus with other bioactive functionalities, such as acylhydrazones, has led to the identification of potent antibacterial agents against multidrug-resistant S. aureus strains. nih.gov Specifically, certain benzo[b]thiophene acylhydrazone derivatives have exhibited significant activity, with minimal inhibitory concentrations as low as 4 µg/mL against both reference and clinically isolated resistant strains. nih.gov Furthermore, derivatives of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) have shown potent activity against gram-negative bacteria like P. aeruginosa. tubitak.gov.tr

Anti-inflammatory and Analgesic: The anti-inflammatory potential of benzothiophene-containing structures is another active area of investigation. smolecule.com Research into benzo[b]thiophene-2-carboxamides has led to the discovery of potent opioid receptor agonists with significant analgesic effects. nih.gov One such derivative demonstrated potent antinociception in models of thermal and inflammatory pain, with reduced side effects like constipation compared to morphine. nih.gov Additionally, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant analgesic effects in models of both neurogenic and inflammatory pain. nih.gov

Antitumor and Anticancer: The development of novel anticancer agents is a major focus of medicinal chemistry, and benzothiophene derivatives have shown promise in this domain. smolecule.com Structurally related compounds have been investigated for their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.govnih.gov One particular derivative significantly inhibited the proliferation, migration, and invasion of breast cancer cells. nih.govnih.gov Furthermore, organoruthenium complexes incorporating benzo[b]thiophene-based thiosemicarbazone ligands have been synthesized and shown to be promising anticancer candidates, with some complexes exhibiting high toxicity against ovarian cancer cell lines. nih.gov

Neuroprotective: The potential neuroprotective effects of benzothiophene derivatives are also being explored. smolecule.com Studies on related compounds suggest that modifications to the benzothiophene structure could enhance cognitive function and offer protection against neurodegenerative diseases. For example, a derivative known as T-588, R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride, has demonstrated a neuroprotective effect on retinal ganglion cells in an ocular hypertensive model, suggesting its potential in treating conditions like glaucoma. nih.gov

Table 1: Investigated Therapeutic Applications of this compound Derivatives

Therapeutic Area Derivative Class Key Findings
Antimicrobial Benzo[b]thiophene Acylhydrazones Potent activity against multidrug-resistant Staphylococcus aureus. nih.gov
1-(Benzo[b]thiophen-4-yl)piperazines Effective against gram-negative bacteria such as P. aeruginosa. tubitak.gov.tr
Anti-inflammatory Benzo[b]thiophene-2-carboxamides Act as potent opioid receptor agonists with analgesic effects. nih.gov
Antitumor/Anticancer Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides Inhibit cancer cell proliferation and metastasis by targeting the RhoA/ROCK pathway. nih.govnih.gov
Organoruthenium-benzo[b]thiophene complexes Exhibit cytotoxic effects against ovarian cancer cell lines. nih.gov
Neuroprotective R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588) Protects retinal ganglion cells from cell death in an ocular hypertension model. nih.gov

Exploration in Organic Electronic Materials Science

The unique electronic properties of the benzothiophene ring system make this compound and its derivatives attractive candidates for applications in organic electronics. smolecule.com The sulfur atom in the thiophene (B33073) ring contributes to the molecule's electronic characteristics, making it a subject of interest for creating novel organic semiconductors.

Organic Field-Effect Transistors (OFETs): The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronic devices. The benzo[b]thieno[2,3-d]thiophene (BTT) core, a structure related to benzothiophene, has been a key building block in the design of organic semiconductors for OFETs. rsc.orgmdpi.com Derivatives of BTT have been synthesized and utilized as solution-processable organic semiconductors, demonstrating p-type (hole-transporting) behavior with good charge carrier mobilities and high on/off current ratios. mdpi.com The strong intermolecular interactions facilitated by the sulfur-rich fused thiophene systems enhance charge transport, a critical factor for efficient OFET performance. researchgate.net While direct research on this compound in OFETs is not extensively documented, its core structure suggests its potential as a precursor or building block for more complex organic semiconductors. The ethylamine group could also be modified to tune the material's processing characteristics and solid-state packing, which are crucial for device performance.

Utility as Chemical Probes and Research Reagents

Beyond its potential therapeutic and electronic applications, the structural features of this compound make it a valuable tool in chemical biology and drug discovery research.

The presence of an aromatic ring system and a primary amine group makes this molecule a suitable scaffold for the design of chemical probes. smolecule.com These probes can be used to study biological systems by binding to specific molecular targets, such as enzymes or receptors. The amine group provides a convenient handle for attaching reporter molecules, such as fluorescent dyes or affinity tags, allowing for the visualization and isolation of target proteins.

Furthermore, this compound serves as a versatile research reagent and building block in organic synthesis. Its reactivity allows for the construction of more complex molecules and libraries of compounds for high-throughput screening in drug discovery campaigns. For example, it can be used as a precursor for the synthesis of various heterocyclic systems and substituted amine derivatives.

Table 2: Compound Names Mentioned

Compound Name
This compound
R(-)-1-(Benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588)
Benzo[b]thiophene acylhydrazones
1-(Benzo[b]thiophen-4-yl)piperazine derivatives
Benzo[b]thiophene-2-carboxamides
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives
Organoruthenium complexes with benzo[b]thiophene-based thiosemicarbazone ligands

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